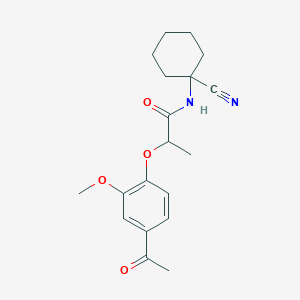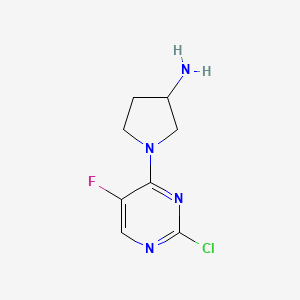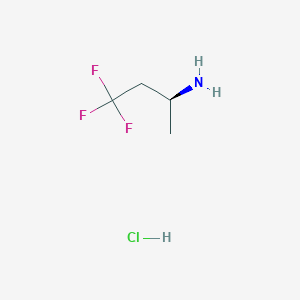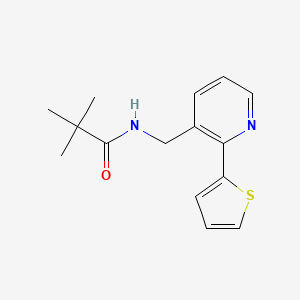
2-(4-Ethoxy-3-ethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, compounds like “2-(4-Ethoxy-3-ethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline” belong to the class of organic compounds known as benzenesulfonyl compounds. These are organic compounds containing a sulfonyl group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like this would be complex, with the benzenesulfonyl group, ethoxy and ethyl groups, and the tetrahydroisoquinoline ring all contributing to the overall structure. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of the sulfonyl group, ethoxy and ethyl groups, and the tetrahydroisoquinoline ring could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Applications
THIQ derivatives have been recognized for their potential in anticancer drug discovery, with trabectedin (a compound featuring a THIQ scaffold) being approved by the US FDA for treating soft tissue sarcomas. The THIQ scaffold's versatility has led to the synthesis of various derivatives aimed at targeting different cancer types, highlighting its role in developing novel anticancer drugs with unique mechanisms of action (Singh & Shah, 2017). Additionally, the review by Faheem et al. (2021) underscores the importance of THIQ as a privileged scaffold in anticancer drug design, suggesting its significant potential for creating effective cancer therapies.
Neuroprotective and Antidepressant-Like Activity
The neuroprotective and antidepressant-like properties of THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been documented, demonstrating their potential in treating central nervous system disorders. These compounds exhibit mechanisms of action that include MAO inhibition and free radical scavenging, which are crucial in neuroprotection against various neurodegenerative diseases. The research supports the development of THIQ derivatives as novel drugs for treating depression and addiction, showcasing their therapeutic versatility (Antkiewicz‐Michaluk et al., 2018).
Environmental Remediation
THIQ derivatives have also been explored for their role in environmental remediation, particularly in the treatment of organic pollutants through enzymatic processes. The use of redox mediators to enhance the efficiency of pollutant degradation by enzymes presents a promising avenue for addressing the recalcitrant nature of certain compounds in wastewater. This approach underscores the potential of THIQ-related compounds in contributing to sustainable environmental practices and the treatment of industrial effluents (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxy-3-ethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-3-15-13-18(9-10-19(15)23-4-2)24(21,22)20-12-11-16-7-5-6-8-17(16)14-20/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFJFIYHTUMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B2802699.png)


![Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2802702.png)

![2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2802704.png)

![(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/no-structure.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2802709.png)